molecular formula C11H16N2 B1291574 3-(piperidin-4-yl)aniline CAS No. 291289-49-1

3-(piperidin-4-yl)aniline

Cat. No.: B1291574
CAS No.: 291289-49-1
M. Wt: 176.26 g/mol
InChI Key: XOVUFGGDEAHJLB-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)aniline is an organic compound with the molecular formula C11H16N2. It consists of a piperidine ring substituted with an aminophenyl group at the 4-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

4-(3-Aminophenyl)piperidine plays a significant role in biochemical reactions, particularly in the derivatization of organic acids for detection by supercritical fluid chromatography-mass spectrometry. This compound interacts with organic acids such as lactic, succinic, malic, and citric acids, enhancing their detection limits significantly . The interaction involves the formation of a derivatization tag, which improves the sensitivity and detection of these acids in complex mixtures.

Cellular Effects

4-(3-Aminophenyl)piperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the detection of organic acids, which are crucial metabolites in cellular metabolism . By improving the detection of these acids, 4-(3-Aminophenyl)piperidine indirectly impacts cellular functions related to energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of 4-(3-Aminophenyl)piperidine involves its high proton affinity, which allows it to form stable derivatization tags with organic acids. This interaction enhances the mass spectrometric detection of these acids by increasing their ionization efficiency . The compound’s ability to improve detection limits by up to 2100-fold highlights its effectiveness in biochemical analysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Aminophenyl)piperidine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the derivatization tags formed by 4-(3-Aminophenyl)piperidine remain stable over extended periods, ensuring consistent detection of organic acids .

Dosage Effects in Animal Models

The effects of 4-(3-Aminophenyl)piperidine vary with different dosages in animal models. At lower doses, the compound effectively enhances the detection of organic acids without causing adverse effects. At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited .

Metabolic Pathways

4-(3-Aminophenyl)piperidine is involved in metabolic pathways related to the detection of organic acids. It interacts with enzymes and cofactors that facilitate the derivatization process, thereby improving the sensitivity of mass spectrometric analysis . This interaction can affect metabolic flux and the levels of metabolites in biological samples.

Transport and Distribution

Within cells and tissues, 4-(3-Aminophenyl)piperidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for derivatization reactions .

Subcellular Localization

The subcellular localization of 4-(3-Aminophenyl)piperidine is crucial for its activity and function. The compound is directed to specific compartments or organelles where it can interact with organic acids and form derivatization tags. Post-translational modifications and targeting signals play a role in its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)aniline can be achieved through several methods. One common approach involves the reaction between 4-aminophenyl and piperidine under suitable conditions. This reaction can be carried out using various methods, such as refluxing the two reactants in an organic solvent or using a catalyst to improve the yield of the product .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of D-phenylglycine derivatives as resolving agents. The racemic mixture of 3-(4-aminophenyl)piperidine-1-tert-butyl formate is split in a solvent, followed by separation and hydrolysis to obtain the desired product. This method is characterized by high resolving efficiency, high optical purity, and low application cost, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in various substituted aminophenyl piperidine compounds.

Scientific Research Applications

3-(piperidin-4-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(piperidin-4-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications in various fields of research.

Properties

IUPAC Name

3-piperidin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVUFGGDEAHJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309029
Record name 3-(4-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291289-49-1
Record name 3-(4-Piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291289-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4 M HCl in dioxane (25 mL) was added to tert-butyl 4-[3-(amino)phenyl]-1-piperidinecarboxylate (2.60 g, 9.00 mmol) in dichloromethane (250 mL). The reaction mixture was stirred at room temperature overnight, concentrated in vacuo, and the residue was dissolved in water (50 mL). The mixture was nuetralized using KOH pellets and extracted with methylene chloride (3×50 mL). The combined organic extracts were dried (MgSO4), concentrated and chromatographed to give the desired product (1.03 g). 1H NMR (400 MHz, CDCl3) δ 7.01 (t, 1H, J=7.6 Hz), 6.62–6.54 (m, 3H), 3.16 (br d, 2H, J=10.3 Hz), 2.75 (dt, 2H, J=2.7, 12.3 Hz), 2.56 (tt, 1H, J=3.6, 12.3 Hz), 1.81 (br d, 2H, J=12.3 Hz), 1.65 (dq, 2H, J=4.0, 12.3 Hz); ESMS m/e: 177.2 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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